molecular formula C19H18ClN3O3 B2588835 N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313702-22-6

N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2588835
CAS No.: 313702-22-6
M. Wt: 371.82
InChI Key: LYZFIXJJYUKMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted at the 4-position with a 3-methoxyphenyl group, at the 5-position with a carboxamide moiety linked to a 2-chlorophenyl group, and at the 6-position with a methyl group.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-15-9-4-3-8-14(15)20)17(23-19(25)21-11)12-6-5-7-13(10-12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZFIXJJYUKMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyrimidine ring through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity. For example, a common method involves the reaction of 2-chloroaniline with appropriate aldehydes and ketones under acidic conditions to form the desired tetrahydropyrimidine structure.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. In a study assessing various derivatives against human lung adenocarcinoma cell lines (SPAC1), certain analogs demonstrated up to tenfold increased inhibitory activity compared to their precursors .

Table 1: Antitumor Activity of Related Compounds

Compound IDStructureIC50 (µM)Cell Line
1N-(2-chlorophenyl)5.0SPAC1
2N-(3-methoxyphenyl)7.5SPAC1
3N-(2-chlorophenyl)-43.0A549 (Lung Cancer)

Anti-inflammatory Properties

In addition to antitumor effects, the compound has shown promising anti-inflammatory activity. Studies have demonstrated that derivatives exhibit greater anti-inflammatory effects than curcumin in various assays . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Table 2: Comparison of Anti-inflammatory Activity

CompoundIC50 (µM)Reference
Curcumin10
Compound A5
Compound B3

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been identified as protein tyrosine kinase inhibitors, which play crucial roles in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Case Study 1 : A clinical trial involving patients with advanced lung cancer showed that treatment with a related compound resulted in a significant reduction in tumor size and improved patient survival rates .
  • Case Study 2 : In a preclinical model for inflammatory diseases, administration of the compound led to reduced markers of inflammation and improved histological outcomes in tissues affected by chronic inflammation .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Molecular docking studies have indicated that it could bind effectively to the enzyme's active site, potentially leading to reduced inflammation in various conditions .

Anticancer Properties : The compound's structural features allow it to interact with multiple biological targets. In vitro studies have shown promising results against several cancer cell lines. For instance, it has demonstrated cytotoxic effects on breast and colon cancer cells, possibly by inducing apoptosis through the activation of caspase pathways .

Synthesis and Derivatives

The synthesis of N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves multi-step reactions that can be optimized for yield and purity. Research into derivatives has revealed that modifications can significantly alter biological activity. For example, changing substituents on the phenyl rings can enhance anticancer properties while reducing toxicity .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced markers of inflammation in animal models of arthritis .
  • Cytotoxicity Assessment : Another research effort assessed the compound's cytotoxicity against various cancer cell lines using MTT assays. The results indicated a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent .
Biological ActivityTest ModelResult
Anti-inflammatoryIn vitroIC50 = 10 µM
Anticancer (Breast)MTT assayIC50 = 15 µM
Anticancer (Colon)MTT assayIC50 = 20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2,3,4-tetrahydropyrimidine-5-carboxamide scaffold, focusing on substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (4-position) R2 (N-substituent) R3 (6-position) Molecular Weight logP Key Features
N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-methoxyphenyl 2-chlorophenyl Methyl ~371.82* ~2.87* Chloro and methoxy groups enhance lipophilicity; methoxy at 3-position may influence electronic effects and hydrogen bonding .
4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-chlorophenyl 4-methoxyphenyl Methyl 371.82 2.874 Methoxy at 4-position increases steric bulk compared to 3-methoxy; higher logP (2.874) suggests enhanced membrane permeability.
N-(2-methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-methylphenyl 2-methoxyphenyl Methyl 365.41 N/A Methylphenyl enhances hydrophobicity; methoxy at 2-position may reduce steric hindrance for target binding.
4-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-chlorophenyl 4-ethoxyphenyl Methyl ~385.84* ~3.1* Ethoxy group increases logP compared to methoxy; 3-chlorophenyl may alter π-π stacking interactions.
N-(4-chlorophenyl)-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-nitrophenyl 4-chlorophenyl Methyl ~390.80* ~1.5* Nitro group introduces strong electron-withdrawing effects; thioxo substitution may enhance hydrogen-bond acceptor capacity .

*Estimated based on structural similarity to reported analogs.

Key Observations:

Substituent Position Effects: The 3-methoxyphenyl group in the target compound vs. the 4-methoxyphenyl in alters electronic distribution and steric accessibility. Chlorophenyl at the 2-position (target compound) vs. 3-position impacts aromatic stacking: ortho-substitution may introduce torsional strain, reducing conformational flexibility .

Thioxo substitution (2-thioxo in ) vs. 2-oxo in the target compound introduces a stronger hydrogen-bond acceptor (S vs. O), which could modulate enzyme-binding affinity .

Biological Activity Trends :

  • Antioxidant activity in related pyrimidines (e.g., 2-thioxo derivatives ) correlates with electron-donating groups (e.g., methoxy), though the target compound’s 2-oxo group may reduce radical scavenging efficacy compared to thio analogs.
  • Kinase inhibitor activity (e.g., in ) is influenced by aryl substituents: bulkier groups (e.g., 4-ethoxyphenyl) may hinder binding to active sites.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. A common approach involves:

  • Step 1 : Condensation of substituted phenyl aldehydes with urea/thiourea derivatives under acidic or catalytic conditions (e.g., HCl or BF₃·Et₂O) to form the tetrahydropyrimidine core .
  • Step 2 : Introduction of the 2-chlorophenyl and 3-methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl groups) .
  • Optimization : Use of microwave-assisted synthesis or high-throughput screening for reaction conditions (e.g., solvent polarity, temperature) to improve yield and reduce side products. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between oxo and amide groups) using single-crystal diffraction .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Orthogonal Validation : Cross-validate results using complementary techniques (e.g., fluorescence polarization for enzyme inhibition alongside SPR for binding kinetics) .
  • Metabolic Stability Testing : Assess compound degradation in microsomal assays to rule out false negatives due to rapid metabolism .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Systematically modify the 2-chlorophenyl (e.g., replace Cl with F or CF₃) and 3-methoxyphenyl (e.g., demethylation to hydroxy) groups to evaluate effects on potency .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., oxo group) and hydrophobic regions using Schrödinger’s Phase .

Q. What crystallographic insights are critical for understanding this compound’s stability and reactivity?

  • Hydrogen Bond Networks : Analyze intramolecular N–H⋯O=C interactions between the pyrimidine ring and amide moiety, which stabilize the planar conformation .
  • Torsional Angles : Measure dihedral angles between aromatic substituents (e.g., 2-chlorophenyl vs. 3-methoxyphenyl) to assess steric strain and conformational flexibility .
  • Solvent Effects : Co-crystallize with solvents (e.g., DMSO) to identify labile hydrogen bonds that may influence solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.